2-(2-Oxopyrrolidin-1-yl)acetohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Oxopyrrolidin-1-yl)acetohydrazide can be synthesized through the condensation of 2-(2-oxopyrrolidin-1-yl)acetates with hydrazine hydrate and phenylhydrazine . The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification methods such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes, acetone, and acetophenone to form new [N’-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides.
Hydrazinolysis: The compound can undergo hydrazinolysis, where the hydrazide group reacts with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial synthesis of the compound.
Phenylhydrazine: Another reagent used in the synthesis process.
Aromatic Aldehydes, Acetone, and Acetophenone: Used in condensation reactions to form derivatives.
Major Products Formed
Hydrazones: Formed through reactions with carbonyl compounds.
N’-alkyl(hetaryl)idene Derivatives: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)acetohydrazide has several applications in scientific research:
Proteomics Research: Used as a specialty product in the study of proteins and their functions.
Nootropic Drug Research: Structural analogs of this compound, such as piracetam, are studied for their cognitive-enhancing properties.
Pharmaceutical Research: Investigated for potential use in developing new drugs with various therapeutic effects, including antiepileptic and antidepressant activities.
Mechanism of Action
The exact mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is not well-documented. its structural analogs, such as piracetam, are known to modulate neurotransmitter systems and enhance cognitive functions. The compound likely interacts with molecular targets in the brain, influencing pathways involved in memory and learning .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic drug with a similar 2-pyrrolidone structure.
Phenylpiracetam: An analog of piracetam with additional phenyl groups, known for its stimulant and cognitive-enhancing effects.
Oxiracetam: Another nootropic compound with a similar structure, used for cognitive enhancement.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)acetohydrazide is unique due to its specific hydrazide functional group, which allows it to undergo distinct chemical reactions and form various derivatives. This makes it a valuable compound for research in developing new pharmaceuticals and studying protein functions.
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPDFVXLPOKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208512 | |
Record name | Piracetam hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59776-89-5 | |
Record name | Piracetam hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piracetam hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-oxopyrrolidin-1-yl)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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